molecular formula C21H14N2O2S B156701 2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile CAS No. 135215-38-2

2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile

Cat. No. B156701
M. Wt: 358.4 g/mol
InChI Key: YDOQCPPVNDSSBM-UHFFFAOYSA-N
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Description

The compound "2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile" is a chemical entity that appears to be related to a class of compounds that involve thiopyran rings and propanedinitrile groups. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a thiopyran ring and propanedinitrile moiety.

Synthesis Analysis

The synthesis of related compounds involves the reaction of diarylamidines with diphenylcyclopropenylidene propanedinitrile. For instance, a series of [1-aryl-2-arylamino-5,6-diphenyl-4(1H)-pyridinylidene]propanedinitriles were synthesized through this method, as described in the papers . The structures of these compounds were confirmed using NMR spectra and NOE experiments, which are common techniques for determining the structure of organic compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of a thiopyran ring, which is a sulfur-containing heterocycle, and a propanedinitrile group. The thiopyran ring can significantly influence the electronic properties of the molecule, as seen in the TP-BT derivatives discussed in one of the papers . The presence of different aryl substituents on the benzene moiety was investigated to understand their impact on semiconductor properties.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the exact compound . However, they do discuss the synthesis of related compounds and their potential to undergo further chemical transformations, such as polymerization in the case of broken π-conjugated thiophene systems . The reactivity of such compounds is often influenced by the electronic nature of the thiopyran ring and the substituents attached to it.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with thiopyran rings and propanedinitrile groups can vary widely depending on the specific substituents and the overall molecular structure. For example, the TP-BT derivatives with different aryl substituents showed varying semiconductor properties, which suggests that the electronic properties of these compounds can be fine-tuned by modifying their structure . The conductivity of broken π-conjugated poly(2,2-di(alkylthien-2-yl)propane)s was found to be on the order of 10^-7 S/cm, indicating that these materials have potential applications in electronics .

Scientific Research Applications

Photophysical and Nonlinear Optical Properties

The analogs of Foron blue SR, which is related to the compound , have been studied for their photophysical, structural aspects, and nonlinear optical properties using Density Functional Theory (DFT) and Time Dependent Density Functional Theory (TD-DFT). The studies showed that these compounds exhibit significant polarizability and first and second order hyperpolarizability, indicating potential applications in the field of nonlinear optics. These properties were influenced by the bond length alteration (BLA) and bond order alteration (BOA), suggesting that these compounds can be tuned for specific optical applications (Bhagwat & Sekar, 2019).

Anticancer and Antioxidant Activities

Research into 5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives, which share a structural resemblance with the target compound, revealed high antioxidant and anticancer activities. These findings suggest that modifications of the core structure could lead to potent anticancer and antioxidant agents, highlighting the compound's relevance in medicinal chemistry and pharmacology (Saied et al., 2019).

Geometry and Bond-Length Alternation in Nonlinear Optical Materials

Another study focused on the geometry and bond-length alternation in nonlinear optical materials, including compounds with structural features similar to the compound of interest. The research provided insights into the alternating single/double-bond behavior of push-pull chromophores and their implications for the design of nonlinear optical materials (Gainsford et al., 2007).

Safety And Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER/doctor/…/if you feel unwell), P264 (Wash … thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor/…/if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to …), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of …), P312 (Call a POISON CENTER/doctor/…/if you feel unwell), P322 (Specific measures (see … on this label)), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to …) .

properties

IUPAC Name

2-[2-(4-methylphenyl)-1,1-dioxo-6-phenylthiopyran-4-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c1-15-7-9-17(10-8-15)21-12-18(19(13-22)14-23)11-20(26(21,24)25)16-5-3-2-4-6-16/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOQCPPVNDSSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C#N)C#N)C=C(S2(=O)=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435501
Record name [2-(4-Methylphenyl)-1,1-dioxo-6-phenyl-1lambda~6~-thiopyran-4(1H)-ylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile

CAS RN

135215-38-2
Record name [2-(4-Methylphenyl)-1,1-dioxo-6-phenyl-1lambda~6~-thiopyran-4(1H)-ylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methylphenyl)-6-phenyl-4H-thiopyran-4-ylidene-propanedinitril-1,1-dioxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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